HDAC Isoform Selectivity Profile: N-Benzylindole Core Retains HDAC6/8/10 Activity While Sparing HDAC1/2/3
The N-benzylindole core of 6-benzyl-1H-indole is a critical structural determinant for achieving selective inhibition of Class IIb HDAC isoforms (HDAC6, HDAC8, HDAC10) while sparing Class I isoforms (HDAC1, HDAC2, HDAC3). In a hybrid inhibitor design study, dihydroxamic acids bearing the benzyl-indole core motif exhibited potent activity against HDAC6, HDAC8, and HDAC10, with selectivity retained over HDAC1, HDAC2, and HDAC3 [1]. The best compound from this series inhibited SK-N-BE(2)C neuroblastoma cell viability with an IC₅₀ comparable to a combination treatment of the reference HDAC6/10 inhibitor Tubastatin A and the HDAC8 inhibitor PCI-34051 [1]. In contrast, compounds with the alternative indazole core motif exhibited a different isoform selectivity profile, confirming that core scaffold identity directly modulates HDAC isoform targeting [1].
| Evidence Dimension | HDAC isoform selectivity (inhibition profile) |
|---|---|
| Target Compound Data | Benzyl-indole core hybrid inhibitors: Potent activity against HDAC6, HDAC8, HDAC10; selectivity over HDAC1, HDAC2, HDAC3; SK-N-BE(2)C neuroblastoma IC₅₀ comparable to Tubastatin A + PCI-34051 combination |
| Comparator Or Baseline | Alternative indazole core motif hybrid inhibitors: Different isoform selectivity profile; Tubastatin A (reference HDAC6/10 inhibitor); PCI-34051 (reference HDAC8 inhibitor) |
| Quantified Difference | Quantitative IC₅₀ values not disclosed in abstract; selectivity over Class I HDACs is qualitative; neuroblastoma activity comparable to dual-reference combination |
| Conditions | Enzymatic HDAC isoform inhibition assays; SK-N-BE(2)C neuroblastoma cell viability assay |
Why This Matters
For procurement decisions in epigenetics and oncology research, the benzyl-indole core enables development of HDAC6/8/10-selective inhibitors, whereas alternative core scaffolds (e.g., indazole) yield different selectivity profiles that may not suit projects requiring Class IIb HDAC targeting.
- [1] Morgen M, Steimbach RR, Géraldy M, et al. Design and Synthesis of Dihydroxamic Acids as HDAC6/8/10 Inhibitors. ChemMedChem. 2020;15(13):1163-1174. doi:10.1002/cmdc.202000149 View Source
